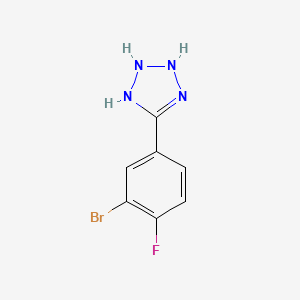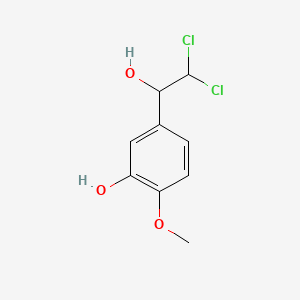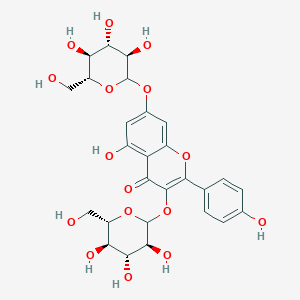
p5 Ligand for Dnak and DnaJ acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The p5 Ligand for Dnak and DnaJ acetate is a nonapeptide, which means it is composed of nine amino acids. This compound is a high-affinity ligand for DnaK (Escherichia coli Hsp70) and DnaJ (Escherichia coli Hsp40). It corresponds to the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p5 Ligand for Dnak and DnaJ acetate involves peptide synthesis techniques. The sequence of the nonapeptide is Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids .
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Standard peptide synthesis reagents and conditions.
Major Products Formed:
Oxidation: Disulfide-bonded peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
The p5 Ligand for Dnak and DnaJ acetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a high-affinity ligand for studying the interactions and functions of heat shock proteins DnaK and DnaJ in Escherichia coli.
Industry: Utilized in the production of research reagents and tools for studying protein interactions and functions
Wirkmechanismus
The p5 Ligand for Dnak and DnaJ acetate exerts its effects by binding to DnaK and DnaJ, which are heat shock proteins involved in protein folding and stress responses. The binding of the ligand to these proteins modulates their activity and function. DnaJ stimulates the hydrolysis of DnaK-bound ATP, converting DnaK to its ADP-liganded high-affinity state, which locks it onto the substrate polypeptide .
Vergleich Mit ähnlichen Verbindungen
Onalespib: A synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90).
H2-Gamendazole: A novel compound for spermatogenesis inhibition and cancer therapy as an inhibitor of heat shock proteins.
NPX800: An inhibitor of heat shock factor 1 (HSF1) used in cancer treatment studies.
Uniqueness: The p5 Ligand for Dnak and DnaJ acetate is unique in its high affinity for DnaK and DnaJ, specifically targeting the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase. This specificity makes it a valuable tool for studying the functions and interactions of these heat shock proteins .
Eigenschaften
Molekularformel |
C46H85N15O13S |
|---|---|
Molekulargewicht |
1088.3 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1 |
InChI-Schlüssel |
OKLRJVHZOKFHHC-HNXCXNLTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)




